molecular formula C15H18N2 B11966024 3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine

3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine

Cat. No.: B11966024
M. Wt: 226.32 g/mol
InChI Key: KGLVKZKEMQNUEJ-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine is a heterocyclic compound that features a seven-membered azepine ring fused with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine typically involves multicomponent reactions and ring expansion strategies. One common method is the [1,7]-electrocyclization of unsaturated azomethine ylides and azatriene anions . This reaction is often carried out under thermal or photochemical conditions, sometimes using microwave irradiation to enhance yields .

Industrial Production Methods

Industrial production of this compound may involve one-pot synthesis techniques, which are advantageous due to their efficiency and reduced need for purification steps. These methods often utilize commercially available starting materials and catalysts to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, fully saturated azepine derivatives, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine is unique due to its imidazole-azepine fused structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties .

Properties

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine

InChI

InChI=1S/C15H18N2/c1-12-6-8-13(9-7-12)14-11-16-15-5-3-2-4-10-17(14)15/h6-9,11H,2-5,10H2,1H3

InChI Key

KGLVKZKEMQNUEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C3N2CCCCC3

solubility

>33.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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